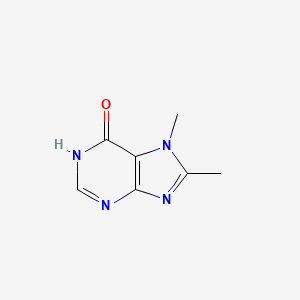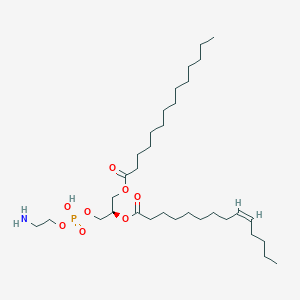
1-tetradecanoyl-2-(9Z-tetradecenoyl)-glycero-3-phosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is a complex organic compound with a unique structure that includes both phosphoric and fatty acid ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate typically involves multiple steps. The process begins with the preparation of the phosphoric ester intermediate, followed by the esterification of the fatty acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a variety of modified compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study membrane dynamics and interactions due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of phospholipids in biological systems.
Medicine
In medicine, (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate has potential applications in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for developing targeted delivery mechanisms for therapeutic agents.
Industry
In industrial applications, this compound can be used in the formulation of specialized coatings and surfactants. Its unique properties make it suitable for creating materials with specific surface characteristics and functionalities.
Mécanisme D'action
The mechanism of action of (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidylcholine: A common phospholipid found in biological membranes, similar in structure but with different fatty acid chains.
Phosphatidylethanolamine: Another phospholipid with a similar head group but different fatty acid composition.
Lysophosphatidic Acid: A simpler phospholipid with a single fatty acid chain, used in signaling pathways.
Uniqueness
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is unique due to its specific combination of fatty acid chains and the presence of a double bond in the tetradec-9-enoate moiety. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C33H64NO8P |
|---|---|
Poids moléculaire |
633.8 g/mol |
Nom IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H64NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h10,12,31H,3-9,11,13-30,34H2,1-2H3,(H,37,38)/b12-10-/t31-/m1/s1 |
Clé InChI |
KKYHRRVXUVMRJB-QPLOXXCYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
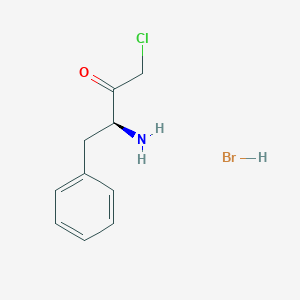
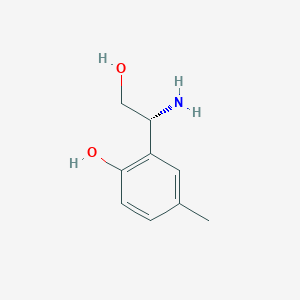
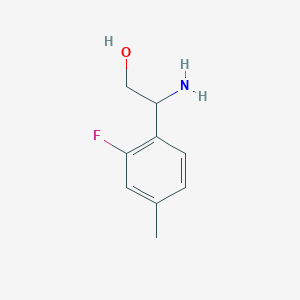
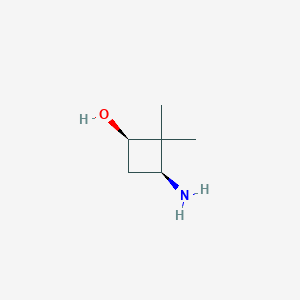
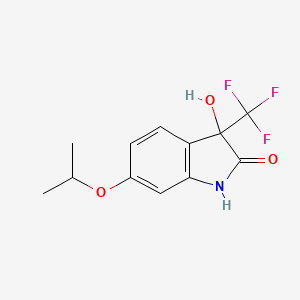
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
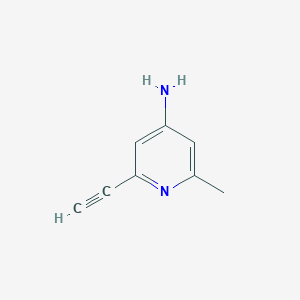
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)

